For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5-Bromo-4-Chromanone
This document provides a comprehensive technical overview of 5-Bromo-4-Chromanone, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. It details the chemical structure, physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities associated with the chromanone scaffold.
Chemical Structure and Properties
5-Bromo-4-Chromanone, with the IUPAC name 5-bromo-2,3-dihydrochromen-4-one, is a derivative of chromanone where a bromine atom is substituted at the C5 position of the aromatic ring. The chromanone core is a bicyclic structure formed by the fusion of a benzene ring and a dihydropyran-4-one ring. This scaffold is a key building block for a variety of more complex molecules, including flavonoids and other biologically active compounds.[1][2]
Table 1: Chemical Identifiers and Properties of 5-Bromo-4-Chromanone
| Property | Value | Reference(s) |
| IUPAC Name | 5-bromo-2,3-dihydrochromen-4-one | [1] |
| Synonyms | 5-Bromochroman-4-one | [1] |
| CAS Number | 1199782-67-6 | [1] |
| Chemical Formula | C₉H₇BrO₂ | [1] |
| Molecular Weight | 227.06 g/mol | [1] |
| Boiling Point | 339.4 ± 42.0 °C at 760 mmHg | [1] |
| Appearance | Data not available (often pale solids) | |
| Melting Point | Data not available | |
| InChI Key | ZZWQBLPTSSWLPE-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Detailed experimental spectra for 5-Bromo-4-Chromanone are not widely published. However, the expected characteristic signals can be predicted based on its structure and data from analogous compounds like 4-chromanone and its other halogenated derivatives.[3][4]
Table 2: Predicted Spectroscopic Data for 5-Bromo-4-Chromanone
| Technique | Characteristic Signals |
| ¹H NMR | • Aromatic Protons (H6, H7, H8): ~7.0-7.8 ppm (multiplets).• -O-CH₂- Protons (H2): ~4.5 ppm (triplet).• -CH₂-C=O Protons (H3): ~2.8 ppm (triplet). |
| ¹³C NMR | • Carbonyl Carbon (C4): ~191 ppm.• Aromatic Carbons (C4a, C5, C6, C7, C8, C8a): ~115-161 ppm (C5 attached to Br will be downfield).• -O-CH₂- Carbon (C2): ~67 ppm.• -CH₂-C=O Carbon (C3): ~43 ppm. |
| IR (Infrared) | • C=O Stretch (Ketone): ~1680-1690 cm⁻¹ (strong).• C-O-C Stretch (Ether): ~1220-1280 cm⁻¹.• Aromatic C=C Stretches: ~1450-1600 cm⁻¹.• Aromatic C-H Stretch: >3000 cm⁻¹.• Aliphatic C-H Stretch: <3000 cm⁻¹.• C-Br Stretch: ~550-650 cm⁻¹ (in fingerprint region). |
| Mass Spec (MS) | • Molecular Ion (M⁺): A characteristic doublet peak at m/z 226 and 228, corresponding to the ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio.• Key Fragments: Loss of Br (m/z 147), loss of CO (m/z 198/200). |
Experimental Protocols
The synthesis of 5-Bromo-4-Chromanone can be achieved via several methods common for chromanone synthesis. A prevalent method is the intramolecular cyclization of a corresponding substituted phenol. Below is a representative protocol adapted from general literature procedures for chromanone synthesis.[3]
Protocol: Synthesis via Intramolecular Oxa-Michael Addition
This protocol describes the synthesis starting from 2'-hydroxy-5'-bromoacetophenone, which undergoes a base-catalyzed reaction with a formaldehyde equivalent, followed by intramolecular cyclization.
1. Materials:
-
2'-hydroxy-5'-bromoacetophenone
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Paraformaldehyde or Diethoxymethane
-
Pyrrolidine or Diisopropylamine (DIPA) as a base catalyst
-
Ethanol or other suitable alcohol as solvent
-
Hydrochloric acid (1 M aq.)
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
2. Procedure:
-
To a solution of 2'-hydroxy-5'-bromoacetophenone (1.0 equivalent) in ethanol, add paraformaldehyde (1.2 equivalents).
-
Add the base catalyst, such as pyrrolidine (1.1 equivalents), to the mixture.
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Acidify the mixture with 1 M HCl to neutralize the base.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
3. Purification:
-
The crude 5-Bromo-4-Chromanone can be purified by flash column chromatography on silica gel, typically using a solvent system such as a gradient of ethyl acetate in hexane.
4. Characterization:
-
The structure and purity of the final product should be confirmed using spectroscopic methods as outlined in Table 2 (NMR, IR, MS) and by determining its melting point.
Biological Activity and Signaling Pathways
While specific data on 5-Bromo-4-Chromanone is limited, the broader class of chromanone derivatives has been extensively studied for various pharmacological activities, particularly as anti-inflammatory agents.[5] Several studies have demonstrated that certain chromanone derivatives can effectively mitigate inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7]
The mechanism often involves the modulation of upstream signaling cascades, such as those initiated by Toll-like receptor 4 (TLR4). Upon stimulation by lipopolysaccharide (LPS), TLR4 triggers a cascade involving adaptor proteins like MyD88, leading to the activation of TAK1 kinase. TAK1, in turn, activates the IKK complex, which phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus to promote the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[5][8]
Furthermore, the PI3K/Akt signaling pathway is also implicated and can be disturbed by chromanone derivatives, affecting the overall NF-κB activation state.[5][9][[“]]
Visualization of Inhibitory Pathway
The following diagram illustrates the proposed mechanism by which chromanone derivatives inhibit the TLR4-mediated NF-κB signaling pathway.
Safety and Handling
5-Bromo-4-Chromanone is classified as a chemical that requires careful handling in a laboratory setting. Users should consult the Safety Data Sheet (SDS) before use.
Table 3: GHS Hazard and Precautionary Statements
| Category | Code(s) | Statement | Reference(s) |
| Hazard Statements | H302 | Harmful if swallowed. | [1] |
| H315 | Causes skin irritation. | [1] | |
| H319 | Causes serious eye irritation. | [1] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
General Handling Recommendations:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from sources of ignition.
-
Store in a tightly closed container in a cool, dry place.
References
- 1. americanelements.com [americanelements.com]
- 2. 5-Bromo-4-Chromanone | C9H7BrO2 | CID 45489804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chromanone | C9H8O2 | CID 68110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. HM-chromanone attenuates obesity and adipose tissue inflammation by downregulating SREBP-1c and NF-κb pathway in high-fat diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HM-chromanone attenuates TNF-α-mediated inflammation and insulin resistance by controlling JNK activation and NF-κB pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phosphoinositide 3 Kinase Mediates Toll-Like Receptor 4-Induced Activation of NF-κB in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
